4-Butoxy-2,6-difluorobenzenesulfonyl chloride

Physical state Automated synthesis Handling

4‑Butoxy‑2,6‑difluorobenzenesulfonyl chloride is a difluorinated, 4‑alkoxy‑substituted aromatic sulfonyl chloride (C₁₀H₁₁ClF₂O₃S, MW 284.71 g/mol). The 2,6‑difluoro pattern withdraws electron density from the ring, while the n‑butoxy chain at the 4‑position modulates lipophilicity and conformational flexibility.

Molecular Formula C10H11ClF2O3S
Molecular Weight 284.71 g/mol
CAS No. 1706431-01-7
Cat. No. B1406393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-2,6-difluorobenzenesulfonyl chloride
CAS1706431-01-7
Molecular FormulaC10H11ClF2O3S
Molecular Weight284.71 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F
InChIInChI=1S/C10H11ClF2O3S/c1-2-3-4-16-7-5-8(12)10(9(13)6-7)17(11,14)15/h5-6H,2-4H2,1H3
InChIKeyISSVHISYDYYKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxy-2,6-difluorobenzenesulfonyl chloride (CAS 1706431‑01‑7) – Physicochemical Baseline and Procurement‑Relevant Identity


4‑Butoxy‑2,6‑difluorobenzenesulfonyl chloride is a difluorinated, 4‑alkoxy‑substituted aromatic sulfonyl chloride (C₁₀H₁₁ClF₂O₃S, MW 284.71 g/mol) [1]. The 2,6‑difluoro pattern withdraws electron density from the ring, while the n‑butoxy chain at the 4‑position modulates lipophilicity and conformational flexibility. The compound is supplied as a liquid at ambient temperature and is employed as an electrophilic building block for sulfonamide, sulfonate‑ester, and sulfonyl‑fluoride synthesis in medicinal‑chemistry and agrochemical programs .

Why 4‑Alkoxy‑2,6‑difluorobenzenesulfonyl Chlorides Cannot Be Swapped Without Risk – Structural, Lipophilic and Conformational Drivers


Replacing the n‑butoxy group with a shorter alkoxy chain (methoxy, ethoxy) or removing the fluorine atoms alters the compound’s physical state, computed logP, rotatable‑bond count, and electrophilic reactivity in ways that directly affect handling, solubility in organic media, and the drug‑like properties of derived sulfonamides. The sections below quantify these differences against the closest commercially available analogs to demonstrate why 4‑butoxy‑2,6‑difluorobenzenesulfonyl chloride is the appropriate choice when a specific balance of lipophilicity, conformational entropy, and ambient‑temperature liquid handling is required .

Quantitative Differentiation Evidence for 4‑Butoxy‑2,6‑difluorobenzenesulfonyl chloride Versus Closest Analogs


Liquid at Ambient Temperature Avoids Pre‑Melting and Simplifies Automated Dispensing Compared with the Solid Methoxy Analog

4‑Butoxy‑2,6‑difluorobenzenesulfonyl chloride is a liquid at room temperature (melting point not observed, listed as N/A ), whereas the closest shorter‑chain comparator, 4‑methoxy‑2,6‑difluorobenzenesulfonyl chloride, is a white crystalline solid with a melting point of 53–55 °C . The liquid state eliminates the need for pre‑warming and molten transfer, reduces variability in gravimetric dispensing, and is compatible with standard liquid‑handling robots.

Physical state Automated synthesis Handling

Higher Computed LogP (3.07–3.4) Expands the Achievable Lipophilicity Window Relative to Methoxy (2.27) and Ethoxy (2.80) Analogs

The computed logP of 4‑butoxy‑2,6‑difluorobenzenesulfonyl chloride is 3.07 (PubChem XLogP3‑AA: 3.4 [1]), compared with 2.27 for 4‑methoxy‑2,6‑difluorobenzenesulfonyl chloride and 2.80 for the 4‑ethoxy analog . The butoxy chain thus delivers a logP increment of +0.80 over methoxy and +0.27 over ethoxy, placing the derived sulfonamides in a more favorable region of the lipophilicity‑permeability continuum often targeted in CNS and intracellular drug discovery.

Lipophilicity Drug‑likeness Membrane permeability

Five Rotatable Bonds Offer Greater Conformational Entropy for Target Engagement than Methoxy (2) or Ethoxy (3) Analogs

The n‑butoxy substituent contributes 5 rotatable bonds in 4‑butoxy‑2,6‑difluorobenzenesulfonyl chloride , in contrast to only 2 rotatable bonds for the 4‑methoxy analog and 3 for the 4‑ethoxy analog . This additional conformational freedom enables the derived sulfonamide ligands to sample a wider conformational space, which can facilitate induced‑fit binding and optimize interactions with flexible protein pockets.

Conformational flexibility Ligand‑target fit Structure‑activity relationship

Minimum 98 % Purity Under ISO Quality Systems Provides Higher Batch‑to‑Batch Fidelity than the 95 % Standard for the Methoxy Analog

4‑Butoxy‑2,6‑difluorobenzenesulfonyl chloride is routinely supplied with a purity specification of NLT 98 % and is manufactured under an ISO‑certified quality system . In comparison, the 4‑methoxy‑2,6‑difluorobenzenesulfonyl chloride is typically offered at a minimum purity of 95 % . The tighter purity specification reduces the likelihood of side reactions caused by hydrolyzed or over‑chlorinated impurities, which is especially critical in multi‑step cGMP or parallel‑library syntheses where intermediate purification is impractical.

Purity Quality assurance Reproducibility

High‑Value Application Scenarios for 4‑Butoxy‑2,6‑difluorobenzenesulfonyl Chloride


Automated Parallel Synthesis of Sulfonamide Libraries for CNS Drug Discovery

The liquid physical state and ≥98 % purity allow direct use in liquid‑handling robots without pre‑melting, while the elevated logP (3.07–3.4) places derived sulfonamides in the lipophilicity range preferred for blood‑brain‑barrier penetration. The five‑rotatable‑bond butoxy tail enables rapid exploration of conformational space without synthesizing multiple constrained analogs, accelerating hit‑to‑lead optimization.

Synthesis of Fluorinated Sulfonamide Pharmaceuticals Requiring Enhanced Metabolic Stability

The 2,6‑difluoro substitution pattern increases the electron‑deficiency of the aromatic ring, making the sulfonyl chloride more electrophilic than non‑fluorinated analogs such as 4‑butoxybenzenesulfonyl chloride . This enhanced reactivity ensures efficient sulfonamide formation with sterically hindered or weakly nucleophilic amines, a frequent requirement in the synthesis of fluorinated drug candidates where metabolic stability is paramount.

Agrochemical Intermediate Production with ISO‑Grade Quality Assurance

The ISO‑certified manufacture with NLT 98 % purity meets the documentation and traceability demands of agrochemical GLP development. The ambient‑temperature storage stability simplifies inventory management at kilo‑lab and pilot‑plant scales, reducing the risk of degradation during extended campaigns.

Technical Documentation Hub

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